Benzene, 1-bromo-2-(decyloxy)-4-methyl-
Overview
Description
Benzene, 1-bromo-2-(decyloxy)-4-methyl- is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, a decyloxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2-(decyloxy)-4-methyl- typically involves multiple steps, starting from benzene. The process includes:
Bromination: Benzene is brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to form bromobenzene.
Alkylation: Bromobenzene undergoes a Friedel-Crafts alkylation with decyl chloride (C₁₀H₂₁Cl) in the presence of aluminum chloride (AlCl₃) to introduce the decyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-2-(decyloxy)-4-methyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration, and sulfur trioxide (SO₃) for sulfonation.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed depend on the type of reaction. For example, nitration yields nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Scientific Research Applications
Benzene, 1-bromo-2-(decyloxy)-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2-(decyloxy)-4-methyl- involves its interaction with various molecular targets. The bromine atom and the decyloxy group influence the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic substitution mechanisms, where the compound acts as a substrate for various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-bromo-2-(decyloxy)-4-ethyl-
- Benzene, 1-bromo-2-(decyloxy)-4-propyl-
- Benzene, 1-bromo-2-(decyloxy)-4-butyl-
Uniqueness
Benzene, 1-bromo-2-(decyloxy)-4-methyl- is unique due to the specific combination of substituents on the benzene ring. The presence of the decyloxy group provides distinct chemical properties, such as increased hydrophobicity and potential for specific interactions in chemical and biological systems.
Properties
IUPAC Name |
1-bromo-2-decoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrO/c1-3-4-5-6-7-8-9-10-13-19-17-14-15(2)11-12-16(17)18/h11-12,14H,3-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKKCFVIEBVERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=CC(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00790494 | |
Record name | 1-Bromo-2-(decyloxy)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00790494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685559-07-3 | |
Record name | 1-Bromo-2-(decyloxy)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00790494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.